Eflornithine hydrochloride Eflornithine hydrochloride An inhibitor of ornithine decarboxylase, the rate limiting enzyme of the polyamine biosynthetic pathway.
Brand Name: Vulcanchem
CAS No.: 81645-68-3
VCID: VC13343378
InChI: InChI=1S/C6H12F2N2O2.ClH/c7-4(8)6(10,5(11)12)2-1-3-9;/h4H,1-3,9-10H2,(H,11,12);1H
SMILES: C(CC(C(F)F)(C(=O)O)N)CN.Cl
Molecular Formula: C6H13ClF2N2O2
Molecular Weight: 218.63 g/mol

Eflornithine hydrochloride

CAS No.: 81645-68-3

Cat. No.: VC13343378

Molecular Formula: C6H13ClF2N2O2

Molecular Weight: 218.63 g/mol

* For research use only. Not for human or veterinary use.

Eflornithine hydrochloride - 81645-68-3

Specification

CAS No. 81645-68-3
Molecular Formula C6H13ClF2N2O2
Molecular Weight 218.63 g/mol
IUPAC Name 2,5-diamino-2-(difluoromethyl)pentanoic acid;hydrochloride
Standard InChI InChI=1S/C6H12F2N2O2.ClH/c7-4(8)6(10,5(11)12)2-1-3-9;/h4H,1-3,9-10H2,(H,11,12);1H
Standard InChI Key VKDGNNYJFSHYKD-UHFFFAOYSA-N
SMILES C(CC(C(F)F)(C(=O)O)N)CN.Cl
Canonical SMILES C(CC(C(F)F)(C(=O)O)N)CN.Cl

Introduction

Chemical Profile and Physicochemical Properties

Eflornithine hydrochloride (CAS 68278-23-9) is a white crystalline solid with a molecular weight of 218.63 g/mol. Its solubility profile demonstrates high water solubility (>75 mM) and stability at -20°C storage conditions . The compound melts at 181-184°C, forming a zwitterionic structure that facilitates membrane permeability. Key physicochemical characteristics include:

PropertyValue
Molecular FormulaC₆H₁₃ClF₂N₂O₂
pKa2.1 (carboxyl), 9.8 (amine)
LogP-1.3
Aqueous Solubility192 mg/mL (25°C)

Commercial availability varies by manufacturer, with pricing tiers reflecting pharmaceutical-grade purity requirements. For instance, TRC offers 10 mg quantities at $70, while 5g API-grade material exceeds $1,784 . These cost differentials underscore the compound's dual role as both a bulk active ingredient and research chemical.

Mechanism of Action: Polyamine Synthesis Inhibition

Eflornithine exerts therapeutic effects through irreversible ODC inhibition, blocking the conversion of ornithine to putrescine – the rate-limiting step in polyamine biosynthesis . This enzymatic inhibition occurs via covalent modification of the pyridoxal 5'-phosphate cofactor binding site, with a Ki of 39 μM. The resultant polyamine depletion impacts cellular processes through multiple pathways:

  • Oncogene Modulation: Reduces MYCN and LIN28B expression in neuroblastoma cells, restoring the LIN28/Let-7 metabolic axis

  • Cell Cycle Arrest: Induces G1 phase arrest through downregulation of cyclin D1 and CDK4/6 complexes

  • Senescence Induction: Activates p53/p21 pathways in MYCN-amplified tumor cells

  • Hair Follicle Regulation: Decreases spermidine levels in dermal papillae, prolonging telogen phase duration

Pharmacodynamic studies demonstrate dose-dependent ODC inhibition, with 70% enzyme activity reduction achieved at plasma concentrations ≥15 μM . The irreversible binding mechanism enables sustained effects despite rapid plasma clearance (t₁/₂ = 3.5 hours) .

Therapeutic Applications in Oncology

High-Risk Neuroblastoma Management

The FDA-approved oral formulation (dosed at 250-750 mg/m² BSA twice daily) has transformed survival outcomes in high-risk neuroblastoma. Pivotal data from Study 3b (N=105) showed:

Notably, 87% of responders maintained complete response status at 48-month follow-up . The therapeutic window appears particularly favorable in MYCN-amplified tumors, where polyamine dependency is heightened.

Emerging Antineoplastic Applications

Preclinical data support expanded oncology applications:

  • Glioblastoma: Synergizes with temozolomide by overcoming ODC overexpression-mediated resistance

  • Colorectal Cancer: Potentiates 5-FU cytotoxicity through SAMDC inhibition

  • Triple-Negative Breast Cancer: Reduces cancer stem cell viability via ALDH1A1 suppression

Ongoing Phase II trials are evaluating combination regimens with immune checkpoint inhibitors, leveraging eflornithine's ability to decrease immunosuppressive polyamine levels in the tumor microenvironment .

Dermatological Applications: Hirsutism Management

Pharmacokinetics of Topical Formulation

The 13.9% cream formulation (Vaniqa®) achieves follicular drug concentrations of 1.2-4.8 μM with <1% systemic absorption . Microneedle pretreatment enhances transdermal delivery 3.7-fold, enabling deeper follicular penetration . Clinical response correlates with intrafollicular putrescine reduction (r=0.68, p<0.01) .

Clinical Efficacy Metrics

Pooled analysis of two Phase III trials (N=596) revealed:

ParameterEflornithinePlacebop-value
Physician-Assessed Success32%8%<0.001
Patient-Reported Satisfaction58%34%0.003
Time to Regrowth8.2 weeks2.1 weeks<0.001

Notably, 72% of responders achieved maximal effect by Week 16, supporting prolonged treatment courses . Combination with laser epilation extends remission duration by 41% compared to monotherapy .

Adverse EventIncidence (Grade ≥3)Management Strategy
Hearing Loss12%Audiometric monitoring Q3 months
Neutropenia8%G-CSF prophylaxis if ANC <500/mm³
Seizures2%Levetiracetam prophylaxis in high-risk patients

No drug-drug interactions with CYP450 substrates have been identified, enabling safe combination with most antineoplastic regimens .

Topical Formulation

Dermal safety studies (N=285) demonstrate:

  • Irritation Potential: Mean cumulative irritation score 1.33 vs 0.76 (vehicle)

  • Contact Sensitization: 0.9% incidence vs 0.3% placebo

  • Phototoxicity: No clinically significant reactions at MED ≤50 mJ/cm²

Patient-reported tolerability metrics show 83% adherence rates at 24 weeks, with transient erythema (22%) and folliculitis (9%) as most frequent complaints .

Recent Advances and Future Directions

Enhanced Delivery Systems

Microneedle-assisted transdermal delivery increases follicular drug concentration 4.2-fold while reducing application frequency to once weekly . Phase I trials of a hydrogel-microarray patch show comparable efficacy to twice-daily cream with 72% lower systemic exposure.

Biomarker-Driven Therapy

Emerging biomarkers for patient stratification include:

  • ODC1 rs2302616 Polymorphism: Predicts 34% variance in therapeutic response

  • Follicular Putrescine Levels: ≥65% reduction correlates with clinical improvement (AUC=0.81)

  • MYCN Copy Number: Amplified tumors show 2.9-fold higher response rates

Neuroprotection Applications

Preclinical Alzheimer's models demonstrate reduced tau phosphorylation (p<0.01) via ODC/SSAT pathway modulation, prompting Phase I/II trial initiation (NCT04831281).

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